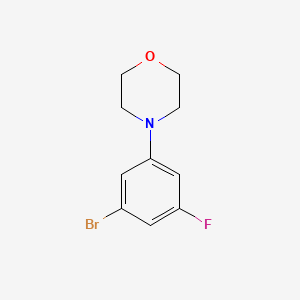

3-Fluoro-5-morpholino-1-bromobenzene

Description

Propriétés

IUPAC Name |

4-(3-bromo-5-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXYWHREXXDPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659729 | |

| Record name | 4-(3-Bromo-5-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129541-62-3 | |

| Record name | 4-(3-Bromo-5-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 3-Fluoro-5-morpholino-1-bromobenzene typically involves the reaction of 3-bromo-5-fluoroaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.

Analyse Des Réactions Chimiques

3-Fluoro-5-morpholino-1-bromobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-Fluoro-5-morpholino-1-bromobenzene has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-morpholino-1-bromobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights key differences between 3-Fluoro-5-morpholino-1-bromobenzene and analogous compounds:

Key Observations :

- Bromine vs. Boronic Acid: The bromine in this compound enables nucleophilic substitution reactions, whereas boronic acid derivatives (e.g., 1217500-95-2) are pivotal in Suzuki couplings for C–C bond formation.

- Morpholino Group: Common in all compounds listed, this group enhances solubility and electronic modulation. However, its position (e.g., para in 2524-67-6 vs. meta in 1129541-62-3) alters steric and electronic profiles.

- Pyridine vs. Benzene Core : 3-Fluoro-5-Methylpyridine-4-boronic acid (1072952-44-3) features a nitrogen-containing heterocycle, making it more basic and suitable for metal coordination compared to purely aromatic systems.

Commercial and Industrial Relevance

Sales data suggest this compound (212 bottles/year) outperforms analogs like 1072952-44-3 (181 bottles/year), likely due to its broader applicability in synthesizing bioactive molecules. Suppliers like Sigma-Aldrich and Shanghai Jinpan Industrial Co., Ltd. emphasize its consistent demand.

Activité Biologique

Overview

3-Fluoro-5-morpholino-1-bromobenzene is a synthetic heterocyclic compound with the molecular formula CHBrFNO and a molecular weight of 260.1 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The compound's synthesis typically involves the reaction of 3-bromo-5-fluoroaniline with morpholine, which can be optimized under specific conditions to yield the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to significant biological effects. The compound's unique combination of bromine, fluorine, and morpholine moieties contributes to its distinct chemical and biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds structurally similar to this compound may inhibit cancer cell growth by targeting apoptotic regulators such as Bcl-2 and Bcl-xL. For instance, related compounds have demonstrated IC values in the low nanomolar range against various cancer cell lines, indicating potent antitumor effects .

- Enzyme Interaction : The compound may influence cellular processes by interacting with specific enzymes. This interaction can alter metabolic pathways, potentially leading to therapeutic applications in drug development.

Research Findings

Recent studies have explored the biological implications of this compound:

- In Vitro Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. For example, compounds similar to this compound have been tested for their ability to activate caspase pathways, crucial for programmed cell death .

- In Vivo Efficacy : Animal models have been employed to evaluate the efficacy of related compounds in inducing tumor regression. These studies typically measure tumor size reduction in xenograft models following treatment with the compounds .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Antitumor Activity (IC) | Mechanism of Action |

|---|---|---|---|

| This compound | CHBrFNO | TBD | Bcl-2/Bcl-xL inhibition |

| 4-(3-Bromo-5-fluorophenyl)piperidine | CHBrF | <10 nM | Apoptosis induction via caspase activation |

| 4-(3-Bromo-5-fluorophenyl)pyrrolidine | CHBrF | TBD | Similar apoptotic mechanisms |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study A : A study investigated a series of brominated compounds for their ability to inhibit cancer cell proliferation. Compounds were evaluated for their IC values against various cancer lines, revealing that those with similar structures to this compound exhibited promising results.

- Case Study B : Research focused on the pharmacokinetics and metabolism of fluorinated compounds found that modifications in the halogen substituent significantly impacted their bioavailability and therapeutic efficacy.

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Thermal Stability : Avoid temperatures >150°C, as brominated aromatics can release toxic pyrolysis products (e.g., hydrogen bromide, fluorine derivatives) .

- Fire Suppression : Use CO or dry chemical extinguishers. Water spray may cool containers but avoid direct application to burning material .

How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a substrate?

Q. Advanced

- Catalyst Selection : Test palladium catalysts (e.g., Pd(PPh) or PdCl(dppf)) with ligand systems tailored to electron-deficient aryl bromides.

- Solvent Systems : Optimize polar aprotic solvents (e.g., DMF or THF) with degassed aqueous bases (e.g., NaCO) to enhance coupling efficiency.

- Temperature Control : Perform reactions at 80–100°C to balance reactivity and stability of the morpholino group .

How does the morpholino substituent influence the electronic properties of this compound in electrophilic substitution reactions?

Q. Advanced

- Hammett Analysis : The morpholino group acts as a strong electron donor via resonance, activating the benzene ring at the para position.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict regioselectivity in nitration or halogenation reactions .

What strategies mitigate competing side reactions during functionalization of this compound?

Q. Advanced

- Protecting Groups : Temporarily protect the morpholino nitrogen with Boc (tert-butyloxycarbonyl) to prevent undesired alkylation or oxidation.

- Low-Temperature Conditions : Conduct lithiation or Grignard reactions at −78°C to suppress aryl bromide displacement .

- Byproduct Monitoring : Use LC-MS to detect and quantify intermediates, adjusting stoichiometry to favor desired pathways .

What are the optimal storage conditions to prevent degradation of this compound?

Q. Basic

- Environment : Store in amber glass vials under inert gas (argon or nitrogen) at 2–8°C.

- Moisture Control : Use desiccants (e.g., silica gel) to minimize hydrolysis of the bromo substituent .

How can reaction byproducts be systematically analyzed when using this compound in multi-step syntheses?

Q. Advanced

- Isotopic Labeling : Introduce C or F labels to trace byproduct formation via NMR or isotope-ratio mass spectrometry.

- High-Resolution Mass Spectrometry (HRMS) : Identify unknown intermediates with ppm-level mass accuracy.

- Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy to detect transient intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.